molecular formula C8H14ClNO3 B8634908 Caprolactam Chloroacetate CAS No. 868082-92-2

Caprolactam Chloroacetate

Cat. No. B8634908
M. Wt: 207.65 g/mol
InChI Key: VKPBDHJGRCLBJT-UHFFFAOYSA-N
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Patent
US07220869B2

Procedure details

To a 100 ml flask containing 11.32 g of ε-caprolactam (0.1 mol), 30 ml benzene was added and stirred for dissolution. Then 9.45 g of chloroacetic acid (0.1 mol) in 20 ml benzene was added dropwise into the flask over 20 min at room temperature. Then the reaction was stirred for another 7 hours. Desired product was formed after benzene was removed under reduced pressure and dried at 110° C. under 1–5 mmHg for 1 hour. The yellowish, moisture- and water-stable liquid of caprolactam chloroacetate was obtained with a yield of 95.9%, which has an ionic conductivity of 2.9×10−5 S/cm, a glass transition temperature of −67° C., and a Hammett acidic scale H0 of 5.03 using methyl yellow as indicator. After several days, it changed into a yellowish solid with melting point of 29° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.32 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
9.45 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:9][CH2:10][C:11]([OH:13])=[O:12]>C1C=CC=CC=1>[Cl:9][CH2:10][C:11]([OH:13])=[O:12].[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
11.32 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
9.45 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred for dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
Then the reaction was stirred for another 7 hours
Duration
7 h

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)O.C1(CCCCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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